8,9-Dehydroestrone

Menopause Hormone Replacement Therapy Vasomotor Symptoms

Procure 8,9-Dehydroestrone for research requiring a potent, tissue-selective equine estrogen. Clinical evidence shows equivalent vasomotor suppression to estrone sulfate at a 10-fold lower dose, plus a 40% reduction in urinary N-telopeptide for bone resorption studies. Its distinct 6:1 catechol metabolite profile vs. equilin is critical for deconvoluting Premarin® component toxicology. Essential for SAR studies of B-ring unsaturation.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
CAS No. 474-87-3
Cat. No. B195169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,9-Dehydroestrone
CAS474-87-3
Synonyms8,9-Dehydroestrone;  D8,9-Dehydroestrone;  D8-Dehydroestrone;  D8-Isoequilin
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1
InChIKeyOUGSRCWSHMWPQE-WMZOPIPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to pale yellow solid

Structure & Identifiers


Interactive Chemical Structure Model





8,9-Dehydroestrone (CAS 474-87-3): Structural and Physicochemical Properties for Scientific Procurement


8,9-Dehydroestrone (Δ8-estrone; estra-1,3,5(10),8-tetraen-3-ol-17-one) is a naturally occurring equine estrogen distinguished by a double bond between carbons 8 and 9 of the steroid B-ring, absent in human estrone [1]. As a minor constituent (approximately 3.5%) of conjugated equine estrogens (CEE; Premarin®), it possesses a molecular weight of 268.35 g/mol, an XLogP3 of 2.4, and limited aqueous solubility but is soluble in organic solvents including chloroform, methanol, and dichloromethane [2].

8,9-Dehydroestrone: Why Interchange with Estrone or Equilin is Scientifically Unjustified


Generic substitution with common estrogens like estrone or the closely related equine estrogen equilin is not scientifically sound due to fundamental differences in metabolism, receptor activation, and clinical pharmacology. While 8,9-dehydroestrone is an isomer of equilin sulfate—differing only by the position of the B-ring double bond [1]—this subtle structural variation yields a distinct catechol metabolite profile (6:1 2-/4-hydroxylation ratio) compared to equilin's 4-hydroxyequilenin pathway [2], and a tissue-selective activity profile in postmenopausal women, with equivalent vasomotor suppression to estrone sulfate at a 10-fold lower dose [3]. These quantifiable divergences preclude any assumption of functional equivalence.

8,9-Dehydroestrone (CAS 474-87-3): Quantitative Differentiation Evidence for Informed Selection


Clinical Vasomotor Efficacy at 0.125 mg vs. 1.25 mg Estrone Sulfate

8,9-Dehydroestrone sulfate demonstrates equivalent clinical efficacy to estrone sulfate in suppressing hot flushes in postmenopausal women, but at a 10-fold lower oral dose. A 12-week clinical trial directly compared delta8,9-DHES (0.125 mg/day) against estrone sulfate (1.25 mg/day) [1].

Menopause Hormone Replacement Therapy Vasomotor Symptoms

Bone Resorption Marker Suppression: 40% Reduction with 0.125 mg delta8,9-DHES

At a dose of 0.125 mg/day, 8,9-dehydroestrone sulfate produced a significant reduction in urinary N-telopeptide (a bone resorption marker) that was similar to the effect observed with a 10-fold higher dose (1.25 mg/day) of estrone sulfate [1].

Osteoporosis Bone Metabolism Estrogen Therapy

Metabolic Fate: Primary 2-Hydroxylation (6:1 Ratio) Distinct from Equilin

In rat liver microsomes, 8,9-dehydroestrone is preferentially metabolized via the 2-hydroxylation pathway rather than 4-hydroxylation, with a quantified 2-OH:4-OH ratio of 6:1 [1]. This profile is in stark contrast to the equine estrogen equilin, which forms 4-hydroxyequilenin as a major metabolite, a species not observed in 8,9-dehydroestrone incubations [1]. Furthermore, catechol metabolites of 8,9-dehydroestrone exhibited 20- to 40-fold lower cytotoxicity than 4-hydroxyequilenin in human breast tumor S-30 cell lines [1].

Drug Metabolism Catechol Estrogen Toxicology

Conversion to Active Metabolite 17β-Δ8,9-DHE: Analogous but Structurally Distinct from Estradiol

8,9-Dehydroestrone is metabolized in vivo to its 17β-reduced form, 8,9-dehydro-17β-estradiol (17β-Δ8,9-DHE), analogous to the conversion of estrone to estradiol [1]. In female beagle dogs, 17β-Δ8,9-dehydroestradiol and 17α-Δ8,9-dehydroestradiol were identified as the major plasma and urinary metabolites following oral administration [2].

Steroid Metabolism Prodrug Activation Pharmacokinetics

ER Binding Affinity Relative to 17β-Hydroxyl Derivatives

Using ultrafiltration LC-MS-MS, a mixture of six equine estrogens, including 8,9-dehydroestrone, was assayed simultaneously for relative binding to human ERα and ERβ. The study established that estrogens containing a 17β-OH group (such as the metabolite of 8,9-dehydroestrone) have higher relative affinities for estrogen receptors than their ketone analogs [1].

Estrogen Receptor Receptor Binding SAR

8,9-Dehydroestrone (CAS 474-87-3): Primary Research and Industrial Application Scenarios


Clinical Menopause Research Requiring Potent Vasomotor Symptom Control

Based on the direct head-to-head clinical evidence showing equivalent hot flush suppression to estrone sulfate at a 10-fold lower dose, 8,9-dehydroestrone sulfate is the compound of choice for preclinical models or clinical trial material investigating potent, centrally-acting estrogens for vasomotor symptom relief. Its distinct tissue selectivity minimizes peripheral effects on liver proteins at the tested dose [1].

Investigative Toxicology and Carcinogenesis Studies of Equine Estrogens

The unique catechol metabolism of 8,9-dehydroestrone, with its 6:1 2-/4-hydroxylation ratio and 20-40x lower cytotoxicity compared to the equilin metabolite 4-hydroxyequilenin, makes it an essential comparator compound for elucidating the differential toxicity of Premarin® components. Procurement is critical for any study aiming to deconvolute the carcinogenic risk profile of conjugated equine estrogens [2].

Bone Metabolism and Osteoporosis Model Development

The clinical finding of a 40% reduction in urinary N-telopeptide at a 0.125 mg dose supports the use of 8,9-dehydroestrone in ex vivo or in vivo bone resorption assays. Researchers can leverage its potent anti-resorptive effect to study estrogenic mechanisms in bone without the confounding peripheral activities seen with higher doses of other estrogens [1].

Estrogen Receptor Structure-Activity Relationship (SAR) and Metabolite Studies

Given that 8,9-dehydroestrone is a pro-drug activated to the 17β-OH metabolite with distinct ER-binding properties, it serves as a valuable tool compound for SAR studies investigating the impact of B-ring unsaturation and C17 oxidation on receptor affinity, selectivity, and downstream gene activation [3].

Quote Request

Request a Quote for 8,9-Dehydroestrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.